Product packaging for Hydroxyquinidine gluconate(Cat. No.:CAS No. 18253-58-2)

Hydroxyquinidine gluconate

Cat. No.: B1144161
CAS No.: 18253-58-2
M. Wt: 522.6 g/mol
InChI Key: LFDHHWHDYXAPIG-OSPZJNBRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxyquinidine Gluconate (CAS 18253-58-2) is a significant biochemical reagent for scientific investigation, primarily recognized as an active metabolite of the antiarrhythmic agent quinidine . In research settings, it is valuable for studying cardiac electrophysiology, as it shares the class Ia antiarrhythmic properties of its parent compound . Its mechanism of action involves the blockade of cardiac sodium and potassium channels, which slows depolarization and prolongs repolarization, making it a useful tool for in vitro studies on arrhythmia mechanisms and myocardial action potentials . Furthermore, due to its relationship with quinidine, which also has antimalarial applications, this compound serves as a compound of interest in parasitology research . With a molecular formula of C26H34N2O9 and a molecular weight of 518.56 g/mol, it is supplied for laboratory use to support advancements in cardiovascular and pharmacological sciences . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

18253-58-2

Molecular Formula

C26H38N2O9

Molecular Weight

522.6 g/mol

IUPAC Name

(S)-[(4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid

InChI

InChI=1S/C20H26N2O2.C6H12O7/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;7-1-2(8)3(9)4(10)5(11)6(12)13/h4-6,8,11,13-14,19-20,23H,3,7,9-10,12H2,1-2H3;2-5,7-11H,1H2,(H,12,13)/t13-,14-,19?,20-;2-,3-,4+,5-/m01/s1

InChI Key

LFDHHWHDYXAPIG-OSPZJNBRSA-N

Isomeric SMILES

CC[C@H]1CN2CC[C@H]1CC2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O

Canonical SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O.C(C(C(C(C(C(=O)O)O)O)O)O)O

Synonyms

Hydroxyquinidine gluconate

Origin of Product

United States

Chemical Synthesis and Derivatization of Hydroxyquinidine Compounds

Synthetic Methodologies for Hydroxyquinidine (3-Hydroxyquinidine) and Related Analogs

The synthesis of 3-hydroxyquinidine (B22111), a primary metabolite of quinidine (B1679956), can be accomplished through direct chemical modification of the parent alkaloid. rsc.org While total synthesis of complex cinchona alkaloids like quinine (B1679958) and quinidine has been a long-standing challenge in organic chemistry, the preparation of specific hydroxylated analogs often relies on semi-synthetic approaches starting from the naturally abundant precursors.

Synthetic strategies for related quinoline (B57606) and hydroxyquinoline analogs are diverse and provide insight into the methodologies that could be applied to create novel derivatives. These methods often involve building the quinoline core through condensation reactions or by modifying existing quinoline skeletons. For instance, the Conrad-Limpach reaction is a classical method for synthesizing 4-hydroxyquinolines. mdpi.com Other approaches include the oxidation of methyl-substituted quinolines to form quinolinecarbaldehydes, which can serve as versatile intermediates for further derivatization. nih.gov The synthesis of various substituted quinolines is a foundational aspect of medicinal chemistry, aiming to produce compounds with specific biological activities. beilstein-journals.orgbeilstein-journals.org

MethodDescriptionStarting MaterialsProduct Type
Chemical Modification Direct chemical alteration of the quinidine molecule to introduce a hydroxyl group at the C-3 position. rsc.orgQuinidine3-Hydroxyquinidine
Conrad-Limpach Reaction A condensation reaction used to form the 4-hydroxyquinoline (B1666331) ring system. mdpi.comAnilines, β-ketoesters4-Hydroxyquinolines
Oxidation of Quinaldines Oxidation of a methyl group on the quinoline ring, typically using selenium dioxide, to form an aldehyde. nih.gov8-Hydroxy-2-methylquinoline8-Hydroxy-2-quinolinecarbaldehyde
Skraup/Friedlander Synthesis Classical methods for constructing the quinoline heterocyclic ring from aromatic amines or o-aminobenzaldehydes. rroij.comscispace.comAromatic amines, α,β-unsaturated aldehydesSubstituted quinolines

Stereoselective Synthesis and Enantiomeric Purity Assessment in Research

The biological activity of chiral molecules is often dependent on their specific stereochemistry. In the case of hydroxyquinidine, the major and biologically active metabolite formed in vivo is (3S)-3-hydroxyquinidine. rsc.orgcaymanchem.com Achieving stereoselectivity in the synthesis of this specific enantiomer is crucial for research applications. The most effective method for producing the (3S) isomer is through microbial oxidation, which utilizes enzymes that perform regio- and stereospecific hydroxylation. rsc.orggoogle.com This biocatalytic approach circumvents the challenges of controlling stereocenters that are often encountered in traditional organic synthesis of complex molecules like cinchona alkaloids. nih.gov

Assessing the enantiomeric purity of the final product is a critical step. High-performance liquid chromatography (HPLC) is the predominant technique used for this purpose. americanpharmaceuticalreview.com Specific and sensitive HPLC assays have been developed to separate and quantify quinidine and (3S)-3-hydroxyquinidine in various matrices, including serum. nih.gov These methods often employ reverse-phase columns coupled with fluorescence detectors, which provide high sensitivity for these fluorescent molecules. nih.gov Other advanced techniques for chiral separation include capillary electrophoresis (CE), which offers high efficiency and requires minimal sample volume. mdpi.com The use of chiral stationary phases (CSPs) in HPLC or chiral selectors in CE is fundamental to achieving separation of enantiomers. doi.orgwvu.edu

TechniquePrincipleApplication to HydroxyquinidineKey Features
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase. Chiral stationary phases (CSPs) are used for enantiomer separation. unife.itSeparation and quantification of (3S)-3-hydroxyquinidine from its parent drug and other metabolites. nih.govHigh sensitivity (ng/mL levels), widely used for pharmacokinetic studies. nih.govnih.gov
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an electric field. Chiral selectors are added to the buffer to resolve enantiomers. mdpi.comPotential for high-resolution separation of hydroxyquinidine enantiomers and related impurities.High efficiency, fast analysis times, minimal solvent consumption. mdpi.com
Single-Crystal X-ray Analysis Determines the absolute three-dimensional structure of a crystalline molecule.Used to definitively verify the absolute stereochemistry of (3S)-3-hydroxyquinidine methanesulfonate. rsc.orgProvides unambiguous structural and stereochemical information.

Microbial Oxidation and Biotransformation Approaches for Hydroxyquinidine Synthesis

Biotransformation offers a powerful and selective method for synthesizing (3S)-3-hydroxyquinidine from quinidine. This approach leverages the enzymatic machinery of microorganisms to carry out specific chemical reactions that are difficult to achieve with conventional chemistry. rsc.org A patented process describes the microbiological hydroxylation of cinchona alkaloids, including quinidine, to produce the corresponding 3S-hydroxy derivatives with high regiospecificity and stereospecificity. google.com This method represents an industrially viable route to this important metabolite.

This microbial process mirrors the primary metabolic pathway of quinidine in humans. In the liver, quinidine is metabolized mainly by cytochrome P450 (CYP) enzymes, with the CYP3A4 isoenzyme being almost exclusively responsible for the (3S)-3-hydroxylation. caymanchem.comnih.govdrugbank.com The reaction follows Michaelis-Menten kinetics, and the high specificity of this biotransformation has led to its development as a reliable in vitro and in vivo marker for assessing CYP3A4 activity. nih.govnih.gov Studies using human liver microsomes and yeast-expressed CYPs have confirmed that only CYP3A4 actively catalyzes this specific hydroxylation. nih.gov

Catalyst SystemSubstratePrimary ProductSpecificityResearch Application
Microbial Cultures Quinidine(3S)-3-HydroxyquinidineRegio- and stereospecific 3S-hydroxylation. google.comPreparative synthesis of the metabolite. rsc.org
Human Liver Microsomes (CYP3A4) Quinidine(3S)-3-HydroxyquinidineHighly specific for (3S)-3-hydroxylation. nih.govIn vitro metabolism and drug interaction studies.
Recombinant Human CYP3A4 Quinidine(3S)-3-HydroxyquinidineConfirms exclusive role of CYP3A4 in this reaction. nih.govMechanistic studies of enzyme function.

Gluconate Salt Formation and Characterization for Research Applications

The conversion of a free base form of a pharmaceutical compound into a salt is a common strategy to improve its physicochemical properties, such as solubility and stability. For hydroxyquinidine, the formation of the gluconate salt can be achieved through a straightforward acid-base reaction. The general preparation of alkaloid gluconates involves reacting the alkaloid base with gluconic acid. researchgate.net Alternative methods for preparing gluconate salts using various catalysts have also been explored. davidpublisher.comdavidpublisher.com

Quinidine gluconate is composed of 62.3% quinidine base by weight and has an absolute bioavailability of 70% to 80%. nih.gov It is expected that hydroxyquinidine gluconate would have analogous properties. The characterization of the resulting salt is essential to confirm its identity, purity, and solid-state properties. Standard characterization would involve a suite of analytical techniques. Spectroscopic methods like NMR and FTIR confirm the chemical structure, while techniques like X-ray powder diffraction (XRPD) assess the crystallinity. Thermal analysis (e.g., DSC, TGA) can determine melting points and hydration states. Purity is typically assessed using HPLC.

PropertyDescriptionMethod of AnalysisRelevance
Identity Confirmation of the formation of the gluconate salt of hydroxyquinidine.Spectroscopic methods (NMR, FTIR), Elemental AnalysisEnsures the correct compound has been synthesized.
Purity Quantification of the salt and detection of any impurities (e.g., residual free base, other salts).HPLC, Capillary ElectrophoresisCritical for ensuring the quality and reliability of the material for research.
Solubility The extent to which the salt dissolves in a solvent (e.g., water, buffers).Equilibrium solubility studiesA key physical property that influences its handling and application in aqueous systems.
Crystallinity The degree of structural order in the solid material.X-ray Powder Diffraction (XRPD)Affects stability, dissolution rate, and handling properties.
Hygroscopicity The tendency of the solid to absorb moisture from the atmosphere.Dynamic Vapor Sorption (DVS)Important for determining appropriate storage and handling conditions.

Derivatization Strategies for Probe Development and Mechanistic Studies

The chemical structure of hydroxyquinidine can be modified to create molecular probes for studying biological systems or to investigate its own mechanism of action. A primary application in this area does not involve derivatizing hydroxyquinidine itself, but rather uses its formation from quinidine as a highly specific probe for the activity of the CYP3A4 enzyme. nih.gov The rate of (3S)-3-hydroxyquinidine formation serves as a reliable index of CYP3A4 function, which is critical for drug metabolism research and predicting drug-drug interactions. nih.gov

Beyond this application, the quinoline nucleus present in hydroxyquinidine is a versatile scaffold for derivatization. Research on related 8-hydroxyquinoline (B1678124) compounds has shown that derivatives can be synthesized to act as antitumor agents or to chelate metal ions for various therapeutic and research purposes. nih.govrroij.comscispace.comnih.gov Synthetic strategies often involve substitution at various positions on the quinoline ring system. nih.gov

For mechanistic studies, understanding how a compound interacts with its biological target is key. The mechanism of action for the related compound hydroquinidine (B1662865) involves the modulation of cardiac ion channels, specifically by blocking both sodium and potassium channels. patsnap.comnih.gov Derivatives of hydroxyquinidine could be synthesized with reporter tags (e.g., fluorescent labels, photoaffinity labels) to identify and characterize its binding sites on these or other protein targets, thereby elucidating its precise molecular mechanism.

Advanced Analytical Methodologies for Hydroxyquinidine Research

High-Performance Liquid Chromatography (HPLC) for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation, detection, and quantification of hydroxyquinidine gluconate in diverse samples, including pharmaceutical formulations and biological matrices. Its high resolution and sensitivity make it an indispensable tool in both quality control and bioanalytical studies.

Reverse-phase HPLC (RP-HPLC) is the most commonly employed chromatographic mode for the analysis of hydroxyquinidine and its related cinchona alkaloids. nih.gov In this technique, a nonpolar stationary phase, typically a C18 or C8 alkyl-bonded silica (B1680970), is used in conjunction with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

Interactive Table: Typical RP-HPLC Parameters for Related Compounds

Parameter Setting for Quinidine (B1679956) Analysis Setting for Chlorhexidine (B1668724) Analysis
Stationary Phase C18 Zorbax SB Phenyl
Mobile Phase Acetonitrile-water-triethylamine-acetic acid Acetonitrile (B52724) and 0.08 M sodium phosphate (B84403) buffer
pH 3.03 3.0

| Detection | UV at 254 nm | UV at 239 nm |

The validation of bioanalytical methods is a critical requirement for pre-clinical studies to ensure the reliability and reproducibility of the data generated. nih.govmdpi.com A full validation should be performed for any new analytical method or when a literature-based method is adopted. mdpi.com The primary objective is to demonstrate the method's suitability for its intended purpose, which in pre-clinical studies often involves the quantification of the analyte in biological matrices like plasma, serum, or urine. mdpi.com

Key validation parameters, as stipulated by regulatory guidelines, include selectivity, specificity, limit of detection (LOD), lower limit of quantification (LLOQ), linearity, range, accuracy, precision, and stability. nih.gov

Selectivity and Specificity: The method must be able to differentiate and quantify the analyte in the presence of other endogenous or exogenous components in the biological matrix.

Linearity and Range: The analytical response should be directly proportional to the concentration of the analyte over a defined range. For instance, a method for quinidine was found to be linear in the concentration range of 20 µg/ml to 60 µg/ml with a correlation coefficient of 0.999. sigmaaldrich.com

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. For a validated method for quinidine, the percentage of mean recovery was 99.77%, and the relative standard deviation (%RSD) for intermediate precision was 0.1. sigmaaldrich.com

Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LOD is the lowest concentration of an analyte that can be detected, while the LLOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

Interactive Table: Bioanalytical Method Validation Parameters

Validation Parameter Description Example Acceptance Criteria
Accuracy Closeness of the measured value to the nominal concentration. Within ±15% of the nominal value (±20% at LLOQ).
Precision The degree of scatter between a series of measurements. Relative standard deviation (RSD) should not exceed 15% (20% at LLOQ).
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte. Correlation coefficient (r²) ≥ 0.99.

| LLOQ | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 5. |

Mass Spectrometry (MS) Applications in Metabolite Profiling and Identification

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an invaluable tool in drug metabolism studies for the identification and characterization of metabolites. nih.gov

The coupling of liquid chromatography with mass spectrometry (LC-MS) combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometric detection. nih.gov This hybrid technique is particularly well-suited for the analysis of complex biological matrices, such as plasma and urine, where analytes are often present at low concentrations alongside a multitude of interfering substances. d-nb.inforesearchgate.net

In a typical LC-MS setup, the effluent from the HPLC column is introduced into the ion source of the mass spectrometer, where the analyte molecules are ionized. Common ionization techniques for compounds like hydroxyquinidine include electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). The resulting ions are then separated based on their mass-to-charge ratio by the mass analyzer (e.g., quadrupole, time-of-flight, or ion trap) and detected.

For the analysis of gluconate, an ion-pair chromatography method using a C8 column with a mobile phase containing dihexylamine (B85673) acetate (B1210297) has been developed to achieve efficient separation of the polar metabolite. ijaresm.com

Tandem mass spectrometry (MS/MS) is frequently used for the quantitative analysis of drugs and their metabolites in biological fluids. In this approach, a specific precursor ion (typically the molecular ion of the analyte) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This technique, known as multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity.

A rapid UPLC-MS/MS assay has been developed for the quantification of quinine (B1679958) and its major metabolite, (3S)-3-hydroxyquinine, in urine. The method utilized a short C18 column and gradient elution, with a total cycle time of 2.5 minutes. Calibration curves were linear over a range of 1.00 to 20.00 ng/mL, with high correlation coefficients (>0.995). The intra- and inter-batch precision and accuracy were within ±10% and 90-110%, respectively, demonstrating the robustness of the method for quantitative bioanalysis. Such a strategy would be directly applicable to the development of a quantitative LC-MS/MS method for this compound and its precursors in pre-clinical studies.

Interactive Table: Example UPLC-MS/MS Method Parameters for Quinine and 3-Hydroxyquinine

Parameter Setting
Column 50mm x 2.1mm ID, 1.7µm Acquity BEH
Mobile Phase Gradient elution with 10mM ammonium (B1175870) bicarbonate (pH 10) and methanol (B129727)
Flow Rate 0.6 mL/min
Cycle Time 2.5 min
Calibration Range 1.00 - 20.00 ng/mL

| Correlation Coefficient (R²) | >0.995 |

Spectroscopic Characterization Techniques (e.g., NMR, IR, UV) for Structural Elucidation

Spectroscopic techniques are fundamental for the structural elucidation of chemical compounds, providing detailed information about their molecular framework and functional groups.

Bioanalytical Method Development for In Vitro and Animal Research Samples

The development of robust and reliable bioanalytical methods is fundamental for the quantitative determination of drugs and their metabolites in biological fluids and tissues. jgtps.comijprajournal.com For hydroxyquinidine research, particularly in preclinical in vitro and animal studies, sensitive and selective analytical methods are crucial for accurately characterizing its pharmacokinetic and metabolic profile. nih.gov These methods must undergo a thorough validation process to ensure that they are reliable and reproducible for their intended use. jgtps.comijprajournal.com The development process often involves meticulous sample preparation, followed by sophisticated chromatographic separation and detection techniques. onlinepharmacytech.info

Sample Preparation Techniques

A critical initial step in bioanalysis is the preparation of the biological sample to remove interfering substances and concentrate the analyte of interest. ijisrt.comresearchgate.net The choice of technique depends on the biological matrix (e.g., plasma, serum, urine, tissue homogenates), the physicochemical properties of the analyte, and the sensitivity required for the assay. researchgate.net

Protein Precipitation (PPT): This is a straightforward and rapid method for removing proteins from plasma or serum samples. researchgate.net It typically involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the sample, which causes the proteins to precipitate. researchgate.netfarmaciajournal.com After centrifugation, the supernatant containing the analyte can be directly injected into the analytical system or further processed. nih.gov This technique is often favored for high-throughput screening due to its simplicity. researchgate.net

Liquid-Liquid Extraction (LLE): LLE is a classic technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. onlinepharmacytech.info The pH of the aqueous phase can be adjusted to optimize the extraction of acidic or basic compounds. slideshare.net For instance, alkalinized serum samples can be extracted with solvents like benzene (B151609) or a mixture of ether, dichloromethane, and isopropanol (B130326) to isolate quinidine and its metabolites. nih.govnih.gov LLE is effective for cleaning up complex matrices and can provide high recovery rates. onlinepharmacytech.info

Solid-Phase Extraction (SPE): SPE has become a popular and efficient alternative to LLE for sample cleanup and concentration. researchgate.net This technique uses a solid sorbent material, packed into a cartridge or well plate, to retain the analyte from the liquid sample. cbspd.com Interfering substances are washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent. cbspd.com SPE offers advantages such as higher recovery, reduced solvent consumption, and the potential for automation. nih.gov Various sorbents, like reversed-phase C18 or hydrophilic-lipophilic balanced (HLB) polymers, can be used depending on the analyte's properties. nih.govscispace.com

Chromatographic Separation and Detection

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques for the separation and quantification of hydroxyquinidine in biological samples. onlinepharmacytech.info These methods are often coupled with highly sensitive detectors. onlinepharmacytech.info

High-Performance Liquid Chromatography (HPLC): HPLC methods have been extensively developed for the analysis of quinidine and its hydroxylated metabolites. nih.govnih.gov Reversed-phase columns, particularly C18 columns, are commonly used for separation. farmaciajournal.comscispace.com The mobile phase typically consists of a mixture of an aqueous buffer (e.g., formic acid, ammonium nitrate) and an organic solvent like acetonitrile or methanol. farmaciajournal.comnih.gov Detection can be achieved using fluorescence or ultraviolet (UV) detectors. nih.govnih.gov Fluorescence detection, in particular, offers high sensitivity for these compounds. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The coupling of liquid chromatography with tandem mass spectrometry is widely accepted as the gold standard for quantitative bioanalysis due to its superior sensitivity and specificity. onlinepharmacytech.infofarmaciajournal.com UPLC-MS/MS systems offer even faster analysis times and higher resolution. nih.gov This technique allows for the detection of analytes at very low concentrations (ng/mL or pg/mL). biointerfaceresearch.com The detection is performed in multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor-to-product ion transition for the analyte. farmaciajournal.com Simple sample preparation techniques like protein precipitation are often sufficient for LC-MS/MS analysis, making it suitable for high-throughput applications. researchgate.netfarmaciajournal.com

Method Validation and Research Findings

A bioanalytical method must be validated to demonstrate its performance and reliability. jgtps.com Key validation parameters include selectivity, linearity, accuracy, precision, recovery, and the lower limit of quantification (LLOQ). ijprajournal.combiointerfaceresearch.com

Several studies have reported validated methods for the quantification of quinidine and its primary metabolite, (3S)-3-hydroxyquinidine, which serve as a proxy for methods applicable to this compound.

One HPLC method utilizing fluorescence detection was developed for the specific determination of quinidine and (3S)-3-hydroxyquinidine in human serum. nih.gov The method involved a benzene extraction of alkalinized serum and separation on a reverse-phase column. nih.gov This assay demonstrated good sensitivity and precision. nih.gov

Table 1: HPLC-Fluorescence Method for (3S)-3-Hydroxyquinidine

Parameter Value Reference
Analyte (3S)-3-Hydroxyquinidine nih.gov
Matrix Serum nih.gov
Lower Limit of Sensitivity 5 ng/mL nih.gov

A more recent and rapid HPLC-MS/MS method was developed for the quantification of quinidine in human plasma, which is readily adaptable for its metabolites. researchgate.netfarmaciajournal.com This method employed a simple protein precipitation step with methanol for sample preparation. researchgate.net The chromatographic separation was achieved on a C18 column with an isocratic mobile phase, resulting in a very short analysis time. researchgate.netfarmaciajournal.com

Table 2: HPLC-MS/MS Method Validation for Quinidine

Parameter Value Reference
Matrix Human Plasma researchgate.netfarmaciajournal.com
Linearity Range 0.33 - 13.26 µg/mL researchgate.netfarmaciajournal.com
Intra-day Accuracy < 7.9% researchgate.net
Inter-day Accuracy < 8.9% researchgate.net
Intra-day Precision (CV%) < 7.9% researchgate.net
Inter-day Precision (CV%) < 8.9% researchgate.net
LLOQ Accuracy < 18.7% researchgate.net
LLOQ Precision (CV%) < 22.6% researchgate.net
Recovery 92.5 - 129.5% researchgate.net

Another HPLC method was described for the simultaneous separation of quinidine and its metabolites, including 3-hydroxyquinidine (B22111) (3OHQ) and 2'oxoquinidinone, using a silica column and a fluorescence detector. nih.govresearchgate.net The mobile phase was a mixture of methanol, 1 N ammonium nitrate, and 2 N ammonium hydroxide. nih.gov

These developed and validated methods provide the necessary tools for researchers to conduct detailed in vitro metabolism studies and comprehensive pharmacokinetic analyses in animal models, forming the basis for understanding the disposition of hydroxyquinidine.

Molecular and Cellular Mechanisms of Hydroxyquinidine Action in Pre Clinical Models

Ion Channel Modulation and Electrophysiological Investigations

The antiarrhythmic properties of hydroxyquinidine are principally attributed to its ability to modulate cardiac ion channels, specifically sodium (Na+) and potassium (K+) channels. patsnap.com This modulation alters the cardiac action potential, affecting cellular excitability and conductivity. patsnap.com

As a derivative of quinidine (B1679956), a canonical Class Ia antiarrhythmic agent, hydroxyquinidine's mechanism involves the blockade of fast inward sodium channels (INa) in cardiac cells. patsnap.compatsnap.comdrugbank.com These channels are responsible for the rapid depolarization phase (Phase 0) of the action potential in non-nodal cardiomyocytes, such as those in the atria, ventricles, and Purkinje fibers. patsnap.comcvpharmacology.com

By binding to and blocking these fast sodium channels, the compound reduces the rate of rise (Vmax) and the amplitude of the action potential. patsnap.compatsnap.com This action decreases the excitability and conduction velocity of electrical impulses throughout the heart. patsnap.compatsnap.comcvpharmacology.com This effect, known as "use-dependence," is more pronounced at faster heart rates, where there is less time for the drug to dissociate from the channel between depolarizations. youtube.com The blockade of sodium channels effectively stabilizes the cardiac membrane, preventing the abnormal, rapid depolarizations that can trigger arrhythmias. patsnap.com In preclinical models, quinidine has been shown to have a low affinity for the rested state of the sodium channel but avidly blocks open and slow-inactivated channels. nih.gov

Hydroxyquinidine also exerts significant effects on potassium channels, which are crucial for the repolarization phase (Phase 3) of the cardiac action potential. patsnap.comyoutube.com It blocks the delayed rectifier potassium currents, which include the rapid (IKr) and slow (IKs) components. patsnap.compatsnap.comdrugbank.com

The blockade of these outward potassium currents prolongs the duration of the action potential and, consequently, the effective refractory period. patsnap.compatsnap.com This lengthening of the repolarization phase is a key antiarrhythmic mechanism, as it helps to prevent re-entrant circuits that underlie many tachyarrhythmias. patsnap.com The molecular target for the IKr current is the protein encoded by the human ether-a-go-go-related gene (hERG). nih.govyoutube.com Inhibition of the hERG channel is a well-established effect of quinidine and its derivatives, contributing to the prolongation of the QT interval on an electrocardiogram. patsnap.comnih.gov Pre-clinical studies have quantified the inhibitory potency of quinidine on hERG channels, providing a basis for understanding the effects of its metabolites. nih.govnih.gov

Table 1: Inhibitory Action of Quinidine on hERG Potassium Channels

CompoundTargetIC50 (μM)Experimental SystemReference
QuinidineIHERG0.41 ± 0.04HEK293 cells expressing HERG nih.gov
QuinidinehERG3.00 ± 0.03- nih.gov
QuinidineWT-hERG0.8 ± 0.1Xenopus oocytes researchgate.net

Enzyme Interaction Profiles and Inhibitory Activities

Beyond direct ion channel effects, hydroxyquinidine interacts with key enzymes involved in drug metabolism and transport, influencing its own pharmacokinetics and those of other drugs.

Hydroxyquinidine is formed from its parent compound, quinidine, primarily through metabolism by the Cytochrome P450 3A4 (CYP3A4) enzyme. nih.govnih.gov While it is a product of CYP3A4 activity, hydroxyquinidine itself is a notable inhibitor of another critical P450 enzyme, CYP2D6. nih.gov

Both quinidine and 3-hydroxyquinidine (B22111) are potent competitive inhibitors of CYP2D6. nih.govnih.gov This inhibition is clinically significant as CYP2D6 is responsible for the metabolism of a wide range of therapeutic drugs. Studies have determined the inhibitory constant (Ki) for 3-hydroxyquinidine, showing it to be a powerful inhibitor, although slightly less potent than quinidine itself. nih.gov

Table 2: Inhibition of Human Cytochrome P450 2D6

InhibitorEnzymeKi (μM)Reference
QuinidineCYP2D60.017 - 0.027 nih.govnih.gov
3-HydroxyquinidineCYP2D60.43 - 2.30 nih.govnih.gov

P-glycoprotein (P-gp) is a well-characterized efflux transporter that actively removes a wide array of drugs from cells, playing a key role in drug absorption, distribution, and resistance. nih.govumkc.edu Research has established that quinidine is both a substrate and a potent inhibitor of P-gp. nih.govnih.govnih.gov

As an inhibitor of P-gp, quinidine can increase the plasma concentrations of co-administered drugs that are P-gp substrates, such as digoxin. nih.gov Pre-clinical models demonstrate that quinidine competitively inhibits P-gp-mediated transport. nih.govnih.gov Its metabolite, 3-hydroxyquinidine, also contributes to this inhibitory activity, making the parent compound and its metabolite key players in P-gp-related drug-drug interactions. nih.gov

Receptor Binding and Downstream Signaling Pathway Analysis

The primary molecular and cellular mechanisms of hydroxyquinidine are characterized by its direct interaction with and modulation of ion channels and enzymes, rather than through binding to specific membrane receptors that trigger downstream signaling cascades. While it has anticholinergic (vagal nerve inhibiting) effects, its principal antiarrhythmic actions are a direct consequence of altering ion flux across the cardiac cell membrane and influencing drug metabolism and transport proteins. patsnap.com The effects on cellular function, such as changes in action potential duration and membrane excitability, are direct electrophysiological results of this ion channel blockade. patsnap.compatsnap.com

Cellular Uptake, Distribution, and Subcellular Localization Studies in Research Models

The journey of a drug from the extracellular environment to its intracellular targets is a critical determinant of its pharmacological effect. Studies in various research models have begun to elucidate the processes governing the cellular entry, subsequent distribution, and localization of quinidine within subcellular compartments.

Cellular Uptake and Distribution:

Research has demonstrated that quinidine rapidly enters cells, with its uptake being proportional to the drug's concentration in the extracellular medium. nih.govnih.gov One study utilizing washed human red blood cells in an isotonic buffer solution (pH 7.4) revealed a constant red cell to buffer partition ratio of 4.16. nih.govnih.gov This uptake was not significantly affected by temperature, indicating that it is likely a passive diffusion process rather than an active, energy-dependent one. nih.gov

Further investigations have shown that once inside the red blood cells, the majority of the quinidine associates with the cellular contents rather than remaining bound to the cell membrane. nih.gov The presence of plasma proteins, to which quinidine is known to bind, reduces its uptake into red blood cells, suggesting that only the unbound fraction of the drug is available for cellular entry. nih.govdrugbank.com

In more complex cellular models, such as the human intestinal epithelial Caco-2 cells, the transport of quinidine appears to be more intricate. Studies have indicated that the movement of quinidine across these cell monolayers is greater in the apical-to-basolateral direction, mimicking intestinal absorption. This process involves a specific transport system at the apical membrane, which is the rate-determining step for its transcellular transport.

Interactive Data Table: Quinidine Uptake in Human Red Blood Cells

ParameterValueReference
Red Cell/Buffer Partition Ratio4.16 ± 0.15 nih.govnih.gov
Association with Cell Contents94.4 ± 1.5% nih.gov
Red Cell/Plasma Partition Ratio0.82 ± 0.09 nih.gov

Subcellular Localization:

The precise subcellular localization of a drug is intimately linked to its mechanism of action. For quinidine, and by extension hydroxyquinidine, studies have pointed towards interactions with several intracellular organelles.

In a study on rat myocardium, quinidine was found to affect the function of both mitochondrial and microsomal fractions. nih.gov Specifically, quinidine decreased calcium uptake by these organelles. nih.gov This suggests that mitochondria and the endoplasmic reticulum (the primary component of the microsomal fraction) are significant subcellular sites of quinidine accumulation and action. By altering calcium dynamics within these compartments, quinidine can exert its effects on cardiac muscle contractility and electrical activity. nih.govnih.gov

Furthermore, as an antimalarial agent, quinidine is known to accumulate in the food vacuole of the Plasmodium parasite. nih.gov This accumulation is crucial for its therapeutic effect, as it interferes with the parasite's detoxification of heme, leading to the buildup of cytotoxic-free heme. nih.gov While this is specific to the malaria parasite, it highlights the compound's ability to concentrate in acidic organelles.

The following table summarizes the key findings from research models on the cellular uptake and subcellular effects of quinidine:

Interactive Data Table: Research Findings on Cellular and Subcellular Effects of Quinidine

Research ModelKey FindingsPotential Implication for Hydroxyquinidine GluconateReference
Human Red Blood CellsRapid, concentration-dependent uptake; primarily localizes in cell contents. nih.govnih.govLikely exhibits similar passive diffusion and intracellular accumulation. nih.govnih.gov
Caco-2 CellsInvolves a specific transport system for transcellular movement.May undergo transporter-mediated uptake in intestinal and other epithelial cells.
Rat MyocardiumDecreased calcium uptake in mitochondrial and microsomal fractions. nih.govPotential to modulate calcium signaling in subcellular compartments of cardiac cells. nih.gov
Plasmodium parasiteAccumulates in the acidic food vacuole. nih.govMay accumulate in acidic organelles like lysosomes in mammalian cells. nih.gov

Metabolic Pathways and Biotransformation Research of Hydroxyquinidine

Identification and Characterization of Enzymes Responsible for Hydroxylation

The primary metabolic pathway for quinidine (B1679956) in humans is hydroxylation, leading to the formation of the major metabolite, 3-hydroxyquinidine (B22111). drugbank.comnih.gov This reaction is catalyzed by enzymes within the cytochrome P450 superfamily, which are predominantly located in the liver. nih.govdrugbank.com Extensive in vitro studies using human liver microsomes have been instrumental in identifying the specific enzymes responsible for this biotransformation.

Research has definitively shown that the (3S)-3-hydroxylation of quinidine is almost exclusively catalyzed by the CYP3A4 isoform. nih.govnih.gov Studies using yeast-expressed human CYP enzymes confirmed that only CYP3A4 actively facilitates this specific hydroxylation reaction. nih.gov The kinetics of 3-hydroxyquinidine formation in human liver microsomes follow a standard Michaelis-Menten model, indicating a single enzyme is primarily responsible for this metabolic step. nih.govnih.gov The affinity (Km) and maximum reaction velocity (Vmax) for this reaction have been characterized, further solidifying the role of a specific, saturable enzymatic process. nih.govnih.gov While quinidine is known to have a high affinity for the CYP2D6 enzyme, studies have demonstrated that this particular isozyme does not contribute to the major oxidative reactions of quinidine, including 3-hydroxylation. nih.govnih.gov

Identification and Characterization of Other Minor Metabolites and Their Research Significance

Besides the principal metabolite, 3-hydroxyquinidine, the biotransformation of quinidine yields other minor metabolites. One of the most studied is quinidine N-oxide. nih.govnih.gov The formation of quinidine N-oxide is also primarily catalyzed by CYP3A4, but unlike the highly specific 3-hydroxylation, other isoforms such as CYP2C9 and CYP2E1 have been shown to contribute to a lesser extent. nih.gov This makes the N-oxidation pathway a somewhat less specific marker for CYP3A4 activity compared to 3-hydroxylation. nih.gov Pharmacokinetic studies of quinidine-N-oxide administered orally to healthy subjects revealed a short elimination half-life of about 2.5 hours, and it does not appear to possess the same pharmacological activity as its parent compound or 3-hydroxyquinidine. nih.gov

In Vitro Metabolic Stability and Metabolite Profiling Studies in Liver Microsomes and Hepatocytes

In vitro systems, such as human liver microsomes and hepatocytes, are fundamental tools for studying the metabolic fate of quinidine and the formation of hydroxyquinidine. researchgate.netnuvisan.com These assays allow researchers to determine key pharmacokinetic parameters like metabolic stability, intrinsic clearance, and metabolite profiles. mercell.com

In human liver microsomes, quinidine is metabolized to form two primary products: (3S)-3-hydroxyquinidine (3-OH-Q) and quinidine N-oxide (Q-N-OX). nih.gov Kinetic studies in these systems have characterized the enzymatic reactions. The formation of 3-OH-Q follows Michaelis-Menten kinetics, typical of a single-enzyme-catalyzed reaction. nih.gov In contrast, Q-N-OX formation exhibits more complex two-site kinetics, suggesting the involvement of multiple enzymes or binding sites. nih.gov

Table 1: Michaelis-Menten Kinetic Parameters for Quinidine Metabolism in Human Liver Microsomes

MetaboliteKinetic ModelVmax (nmol/mg/h)Km (μM)
(3S)-3-hydroxyquinidineSingle-site74.474.2
Quinidine N-oxide (low affinity)Two-site15.976.1

Data sourced from studies on human liver microsome preparations. nih.gov

Studies using intact human hepatocytes confirm the findings from microsomal experiments and provide a more physiologically relevant model by including both phase I and phase II metabolic processes as well as transporter functions. researchgate.netresearchgate.net For example, research has demonstrated that the stimulatory drug-drug interaction between quinidine and diclofenac, mediated by CYP3A4, occurs in both liver microsomes and intact hepatocyte suspensions. researchgate.net This confirms that such interactions are not merely in vitro artifacts and are relevant in a cellular context. researchgate.net

Enzyme Induction and Inhibition Effects on Hydroxyquinidine Metabolism in Research Systems

The metabolism of quinidine to 3-hydroxyquinidine via CYP3A4 is highly susceptible to modulation by other compounds that act as inhibitors or inducers of this enzyme. nih.govyoutube.com This has significant implications for drug-drug interactions.

Inhibition: Potent inhibitors of CYP3A4 can significantly decrease the formation of 3-hydroxyquinidine. In vitro studies have shown that ketoconazole (B1673606), itraconazole, and triacetyloleandomycin strongly inhibit this metabolic pathway in human liver microsomes. nih.gov In clinical studies, co-administration of the CYP3A4 inhibitor ketoconazole was found to decrease the apparent oral clearance of quinine (B1679958) (a diastereomer of quinidine with similar metabolic pathways) and reduce the formation of its 3-hydroxy metabolite. nih.gov Other substances known to inhibit CYP3A4, such as compounds found in grapefruit juice, can also interfere with this metabolic process. wikipedia.org

Induction: Enzyme induction is a process where a substance increases the activity of metabolizing enzymes, leading to enhanced drug metabolism. youtube.com Strong inducers of CYP3A4, such as rifampicin (B610482) (rifampin) and carbamazepine (B1668303), can accelerate the metabolism of quinidine, leading to lower plasma concentrations of the parent drug and potentially higher concentrations of 3-hydroxyquinidine. nih.govnih.gov Physiologically-based pharmacokinetic models predict that co-administration of quinidine with inducers like rifampicin or carbamazepine will significantly alter the plasma concentration-time profiles of both quinidine and 3-hydroxyquinidine. nih.gov

Table 2: Effects of Modulators on Quinidine 3-Hydroxylation (CYP3A4 Activity)

ModulatorMechanismEffect on 3-Hydroxyquinidine FormationExamples
InhibitorsDecrease CYP3A4 activityDecreasedKetoconazole, Itraconazole, Ritonavir nih.govnih.govwikipedia.org
InducersIncrease CYP3A4 activityIncreasedRifampicin, Carbamazepine, Phenobarbital nih.govnih.gov

This table summarizes the general effects of CYP3A4 modulators on the principal metabolic pathway of quinidine.

Furthermore, quinidine itself can act as a modulator of other drug metabolism pathways. While it is a substrate for CYP3A4, it is also a potent inhibitor of CYP2D6, an interaction that forms the basis of many clinically significant drug-drug interactions involving quinidine. nih.govnih.govwikipedia.org

Compound Glossary

Pre Clinical Pharmacological Investigations of Hydroxyquinidine

In Vitro Model Systems for Pharmacological Activity Assessment

In vitro models are essential for the initial assessment of hydroxyquinidine's pharmacological activity and for exploring its mechanisms of action at a cellular and tissue level.

Isolated tissue preparations are used to study the direct electrophysiological and pharmacological effects of compounds on cardiac tissue, independent of systemic physiological influences. Studies on quinidine (B1679956), the parent compound of hydroxyquinidine, provide significant insights into the expected actions of its metabolite.

In isolated canine cardiac Purkinje fibers, quinidine has been shown to induce early afterdepolarizations (EADs), which are abnormal depolarizations that can trigger arrhythmias. nih.gov One study found that quinidine (8.5 microM) induced stable EADs in 80% of canine Purkinje fibers tested. nih.gov These EADs were found to be dependent on the slow inward calcium current, as they were eliminated by calcium channel blockers like verapamil (B1683045) and nifedipine. nih.gov

Further research using standard microelectrode techniques on canine Purkinje fibers demonstrated that quinidine reduces the maximum rate of depolarization (Vmax) but has no significant effect on the resting membrane potential. nih.gov Interestingly, while the effect on Vmax was not age-dependent, quinidine's action on repolarization was more pronounced in fibers from young dogs compared to adult dogs. nih.gov

Experiments on isolated segments of guinea pig right ventricles have been used to model ischemia and reperfusion. In this model, quinidine demonstrated a concentration-dependent effect on reperfusion arrhythmias. nih.gov Low concentrations (1 and 5 microM) suppressed arrhythmias, potentially by preventing the prolongation of transmural conduction time, while higher concentrations (50 and 100 microM) also suppressed arrhythmias but by prolonging the endocardial effective refractory period. nih.gov Studies on isolated cat atrial heart muscle have also investigated quinidine's anticholinergic effects, finding that it antagonizes the effects of acetylcholine (B1216132), though not through a simple competitive antimuscarinic action. nih.gov

Interactive Table: Effects of Quinidine on Isolated Cardiac Tissues Users can filter and sort the data by clicking on the headers.

Preparation Species Key Finding Mechanism Implicated
Purkinje Fibers Canine Induces early afterdepolarizations (EADs) Slow inward calcium current nih.gov
Purkinje Fibers Canine Reduces Vmax, prolongs repolarization (more in young) Age-dependent effects on repolarization nih.gov
Right Ventricle Guinea Pig Suppresses reperfusion arrhythmias (conc. dependent) Modulation of conduction time & refractory period nih.gov
Atrial Muscle Cat Antagonizes acetylcholine effects Not purely antimuscarinic; possible K+ conductance effects nih.gov

Cell-based assays are powerful tools in drug discovery used to screen compounds, quantify biological activity, and elucidate biochemical mechanisms and signaling pathways. sigmaaldrich.comnews-medical.netnih.gov These assays use live cells in culture to provide biologically relevant data on a drug's mechanism of action. creative-bioarray.com

For quinoline (B57606) derivatives like hydroxyquinidine, cell-based assays are particularly useful for investigating effects on ion channels, which is central to their antiarrhythmic and potential antimalarial activities. For instance, in the development of novel quinine (B1679958) analogs, Chinese Hamster Ovary (CHO) cells expressing the human ether-à-go-go-related gene (hERG) channel are used. nih.gov The hERG channel is critical for cardiac repolarization, and its inhibition can lead to arrhythmias. A study on hydroxyethylapoquinidine (HEAQD), a stereoisomer of a quinidine derivative, used this cell-based assay to determine its hERG inhibition profile (IC50 of 27 µM), comparing it to quinidine (IC50 of 4 µM). nih.gov Such assays are vital for assessing the cardiotoxic potential of new compounds early in development.

These assays are often conducted in high-throughput screening (HTS) formats, allowing for the rapid evaluation of numerous compounds. news-medical.netnih.gov By using engineered cell lines that overexpress a specific target or contain a reporter construct, researchers can obtain quantitative data on how a compound affects a particular cellular process. nih.govyoutube.com

In Vivo Animal Models for Mechanistic and Pharmacokinetic Elucidation

In vivo animal models are indispensable for understanding how a drug behaves in a whole, living system, providing critical data on its efficacy, mechanism, and pharmacokinetic profile in a physiological context. amsbiopharma.comcardiomedex.com

Animal models allow for the detailed evaluation of a drug's effects on the heart's electrical conduction system. A mouse model for in vivo cardiac electrophysiology studies has been developed to assess the effects of antiarrhythmic agents like quinidine. nih.gov In this model, surface electrocardiograms (ECGs) are recorded, and programmed electrical stimulation is used to determine properties such as sinus node recovery times, atrioventricular (AV) conduction, and atrial and ventricular effective refractory periods. nih.gov

In studies with C57BL/6J mice, the administration of quinidine was shown to prolong the sinus cycle length and refractory periods. nih.gov These in vivo findings correlate with the known mechanisms of Class Ia antiarrhythmic drugs, which include blocking sodium channels and prolonging the action potential duration. Such animal models are powerful tools for examining the molecular electrophysiological mechanisms of drugs like hydroxyquinidine in both normal and diseased states. nih.gov

The antimalarial activity of quinoline-containing drugs is thought to involve the disruption of hemoglobin digestion by the parasite. nih.gov The parasite digests hemoglobin in its acidic food vacuole, releasing toxic heme. This heme is normally detoxified by polymerization into hemozoin (the malaria pigment). nih.gov Quinoline drugs are believed to accumulate in the food vacuole and inhibit this polymerization process, leading to a buildup of toxic heme that kills the parasite. nih.govdrugbank.com

Pre-clinical research on novel quinidine derivatives utilizes animal models of malaria to assess efficacy. In a lethal mouse malaria model using Plasmodium berghei ANKA, the activity of hydroxyethylquinidine (HEQD) was evaluated. nih.gov The study measured parasite inhibition and 30-day survival rates in mice. The results showed that HEQD had activity comparable to its parent compound, quinidine, demonstrating its potential as an antimalarial agent in a living organism. nih.gov These experimental models are crucial for confirming the in vitro activity of antimalarial candidates and for understanding their therapeutic potential.

Pharmacokinetic (PK) studies determine the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. nuvisan.com These studies are routinely conducted in pre-clinical species such as rats and dogs to predict the drug's behavior in humans. mdpi.commdpi.com

While specific PK data for hydroxyquinidine gluconate in rats and dogs is not detailed in the provided search results, the methodology is well-established. Studies typically involve administering the compound intravenously and orally to animals, followed by the collection of blood samples over time. mdpi.com Analysis of plasma concentrations allows for the calculation of key PK parameters.

Data directly comparing quinidine and its metabolite, 3-hydroxyquinidine (B22111), in humans reveals important characteristics that would be investigated in pre-clinical models. For instance, the renal clearance of 3-hydroxyquinidine was found to be greater than that of quinidine. nih.gov The elimination half-life of 3-hydroxyquinidine is approximately 12 hours. nih.gov

In a typical pre-clinical study in rats and dogs, the following parameters would be determined: mdpi.comscience-line.com

Bioavailability (F%) : The fraction of an orally administered dose that reaches systemic circulation.

Clearance (Cl) : The volume of plasma cleared of the drug per unit of time.

Volume of Distribution (Vd) : The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Half-life (t½) : The time required for the drug concentration in the body to be reduced by half.

Interactive Table: Key Pharmacokinetic Parameters Investigated in Pre-clinical Species Users can filter and sort the data by clicking on the headers.

Parameter Abbreviation Description Importance
Bioavailability F% Fraction of drug reaching circulation after oral administration Determines how much drug is available to have an effect mdpi.com
Clearance Cl Rate of drug elimination from the body Influences dosing regimen mdpi.com
Volume of Distribution Vd Extent of drug distribution in body tissues vs. plasma Indicates how widely the drug spreads in the body
Elimination Half-life Time for plasma concentration to decrease by 50% Determines dosing interval and time to reach steady state nih.gov
Maximum Concentration Cmax The highest concentration of the drug in plasma Related to efficacy and potential toxicity
Time to Maximum Conc. Tmax Time at which Cmax is reached Indicates the rate of drug absorption science-line.com

Pharmacokinetic Research in Pre-clinical Species (e.g., dogs, rats)

Absorption and Distribution Studies in Animal Models

Preclinical studies in various animal models, including rats, dogs, and monkeys, have been conducted to characterize the absorption and distribution of quinidine. These studies are crucial for understanding the disposition of the drug and its metabolites within the body.

Following oral administration in dogs, quinidine sulfate (B86663) is rapidly absorbed. msdvetmanual.com The gluconate form, however, is absorbed more slowly. msdvetmanual.com In rats, quinidine is also rapidly and efficiently absorbed from the proximal intestine. ingentaconnect.comnih.gov The oral bioavailability of quinidine can be influenced by several factors, including the dose, the presence of P-glycoprotein (P-gp) inhibitors, and the gastrointestinal pH. ingentaconnect.comnih.gov

Quinidine exhibits extensive tissue distribution. msdvetmanual.com Studies in rats have shown that the distribution of quinidine into various tissues is dependent on the composition of phospholipids (B1166683) in those tissues, with a preferential binding to acidic phospholipids like phosphatidylserine. nih.gov The volume of distribution of quinidine has been reported to be between 0.2 and 0.65 liters/kg in rhesus monkeys. nih.gov In dogs, the volume of distribution is similar for both quinidine and its diastereomer quinine. nih.gov Although highly protein-bound (approximately 90%), quinidine rapidly distributes to most tissues. msdvetmanual.com

The major metabolite of quinidine, 3-hydroxyquinidine, also undergoes distribution throughout the body and is known to have a larger volume of distribution than the parent drug. drugbank.com

Animal ModelCompoundKey FindingsReference
DogQuinidine SulfateRapidly absorbed after oral administration. msdvetmanual.com
DogQuinidine GluconateMore slowly absorbed compared to the sulfate form. msdvetmanual.com
RatQuinidineRapid and efficient absorption from the proximal intestine. Bioavailability is influenced by dose, P-gp inhibitors, and GI pH. ingentaconnect.comnih.gov
RatQuinidineTissue distribution is dependent on phospholipid composition, with high affinity for acidic phospholipids. nih.gov
Rhesus MonkeyQuinidineVolume of distribution ranges from 0.2 to 0.65 L/kg. nih.gov
Excretion Pathways and Renal Clearance Research in Animal Models

The elimination of quinidine and its metabolites occurs through both hepatic metabolism and renal excretion. In dogs, the total body clearance of intravenously administered quinidine was found to be 3.58 ± 1.96 ml/kg/min, which was significantly slower than that of its diastereomer, quinine. nih.gov The half-life of quinidine in dogs is approximately 6 hours. msdvetmanual.com

Renal excretion is a significant pathway for the elimination of unchanged quinidine. drugbank.com This process involves both glomerular filtration and active tubular secretion, which is pH-dependent. drugbank.com In dogs, studies have shown that quinidine can have a direct effect on the renal clearance of other drugs, such as digoxin, by decreasing renal blood flow. nih.govnih.gov

Biliary excretion also plays a role in the elimination of quinidine and its metabolites, although it is generally considered a less significant pathway than renal excretion for the parent drug. nih.gov Studies in bile duct-cannulated rats have investigated the biliary excretion of other compounds and the influence of drugs like quinidine on these processes.

Animal ModelCompoundPharmacokinetic ParameterValueReference
DogQuinidineTotal Body Clearance3.58 ± 1.96 ml/kg/min nih.gov
DogQuinidineHalf-life~6 hours msdvetmanual.com
Rhesus MonkeyQuinidineTotal Clearance4.8 - 13 ml/min/kg nih.gov
Rhesus MonkeyQuinidineElimination Half-life27 - 35 minutes nih.gov

Physiologically-Based Pharmacokinetic (PBPK) Modeling for Mechanistic Understanding

Physiologically-based pharmacokinetic (PBPK) modeling has emerged as a powerful tool to mechanistically understand the absorption, distribution, metabolism, and excretion (ADME) of drugs and to predict drug-drug interactions (DDIs). nih.govresearchgate.net In the context of quinidine and its metabolites, PBPK models have been developed to provide a deeper understanding of their complex pharmacokinetic behavior.

A comprehensive whole-body PBPK model for quinidine and its major metabolite, 3-hydroxyquinidine, has been developed. researchgate.netnih.gov This parent-metabolite model incorporates key physiological and biochemical processes, including:

Metabolic Transformation: The model accounts for the metabolism of quinidine to 3-hydroxyquinidine, primarily mediated by the cytochrome P450 enzyme CYP3A4. nih.govresearchgate.net The 3-hydroxyquinidine model also includes its further metabolism by CYP3A4 and an unspecific hepatic clearance pathway. nih.govresearchgate.net

Efflux Transport: The model incorporates the role of the P-glycoprotein (P-gp) efflux transporter in the disposition of quinidine. nih.govresearchgate.net

These PBPK models have been built and validated using pharmacokinetic profiles from numerous clinical studies, covering a wide range of doses and both intravenous and oral administration routes. researchgate.netnih.gov The performance of these models is assessed by comparing the predicted plasma concentration-time profiles of both quinidine and 3-hydroxyquinidine with observed clinical data. researchgate.net

A significant application of the quinidine PBPK model is the prediction of drug-drug interactions. nih.govresearchgate.net As quinidine is a potent inhibitor of CYP2D6 and P-gp, and also a substrate of CYP3A4 and P-gp, it is involved in numerous clinically relevant DDIs. researchgate.netnih.gov The PBPK model has been successfully used to simulate various DDI scenarios, predicting the impact of co-administered drugs on the pharmacokinetics of quinidine and, conversely, the effect of quinidine on other drugs. nih.govresearchgate.net For instance, the model can predict changes in the exposure (AUC and Cmax) of quinidine when co-administered with inhibitors or inducers of CYP3A4 and P-gp. nih.gov It can also predict the effect of quinidine on the pharmacokinetics of drugs that are substrates of CYP2D6 or P-gp. nih.gov

Model ComponentDescriptionKey Enzymes/TransportersReference
Parent DrugQuinidineCYP3A4 (metabolism), P-gp (efflux) nih.govresearchgate.net
Metabolite3-HydroxyquinidineCYP3A4 (metabolism) nih.govresearchgate.net
ApplicationPrediction of Drug-Drug Interactions (DDIs)CYP2D6 (inhibition), P-gp (inhibition) nih.govresearchgate.net

Structure Activity Relationship Sar Studies and Medicinal Chemistry Approaches

Elucidation of Structural Determinants for Molecular Target Interactions

The interaction of hydroxyquinidine with its molecular targets is a nuanced process governed by specific structural features of the molecule. Key determinants include the quinoline (B57606) and quinuclidine (B89598) ring systems, the hydroxyl group at the C(9) position, and the methoxy (B1213986) group at the 6'-position of the quinoline ring. The stereochemistry of the molecule is also a critical factor in its biological activity.

The quinoline ring is a crucial structural element for the activity of many quinidine- and quinine-induced antibodies. patsnap.com This aromatic system can participate in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, with amino acid residues in the binding pockets of target proteins. The methoxy group attached to the quinoline ring can also influence the electronic properties of the aromatic system and may be involved in specific hydrogen bonding or steric interactions that contribute to binding affinity and selectivity. patsnap.com

The quinuclidine ring, a bicyclic amine, is another vital component. The nitrogen atom within this ring system is typically protonated at physiological pH, allowing for ionic interactions with negatively charged residues, such as aspartate or glutamate, in the target protein. Modifications to the quinuclidine ring can significantly impact the compound's activity, highlighting its importance in molecular recognition. patsnap.com

Perhaps one of the most critical structural features is the hydroxyl group at the C(9) position. This group can act as both a hydrogen bond donor and acceptor, forming key interactions that anchor the molecule within the binding site of its target. The stereochemical configuration at this chiral center is paramount; for instance, the diastereomeric relationship between quinidine (B1679956) and quinine (B1679958), which differ only in the orientation of the C(9)-hydroxyl group, results in different biological activities and potencies. patsnap.com Studies have shown that for certain drug-induced antibodies, a specific configuration at the C(9)-hydroxyl position is essential for their activity. patsnap.com

Structural DeterminantPutative Role in Molecular Interaction
Quinoline Ring π-π stacking, hydrophobic interactions
6'-Methoxy Group Hydrogen bonding, steric interactions, influences electronic properties
Quinuclidine Ring Ionic interactions (via protonated nitrogen)
C(9)-Hydroxyl Group Hydrogen bond donor/acceptor, critical for stereospecific interactions

Rational Design and Synthesis of Hydroxyquinidine Analogs for Mechanistic Probing

The process of rational design often begins with the identification of a lead compound, in this case, hydroxyquinidine, and a known or hypothesized biological target. rsc.org Based on the known SAR, specific modifications are planned to either enhance desired properties or to probe the importance of a particular structural feature. For instance, to investigate the role of the C(9)-hydroxyl group, analogs could be synthesized where this group is esterified, etherified, or inverted to the opposite stereochemistry. The resulting changes in biological activity can then provide valuable information about the necessity of this hydrogen-bonding moiety for target engagement.

Similarly, to explore the role of the quinuclidine nitrogen's basicity, analogs with varying pKa values could be synthesized. This can be achieved by introducing electron-withdrawing or electron-donating groups in proximity to the nitrogen atom. By correlating the basicity of these analogs with their biological activity, the importance of the ionic interaction at the target site can be assessed.

The synthesis of such analogs often involves multi-step chemical reactions. For example, modifications to the quinoline ring might require a complete synthesis of the quinoline scaffold with the desired substituents. The following table provides hypothetical examples of rationally designed hydroxyquinidine analogs and the mechanistic questions they could help answer.

Analog ModificationMechanistic Question to be Probed
Esterification of C(9)-OHIs the hydrogen-bonding capability of the hydroxyl group essential for activity?
Inversion of C(9) stereocenterHow critical is the stereochemistry at C(9) for target recognition?
N-alkylation of quinuclidine NWhat is the role of the basicity and steric bulk at the quinuclidine nitrogen?
Removal of 6'-methoxy groupIs the methoxy group a key interaction point or does it primarily influence physicochemical properties?

While specific examples of rationally designed hydroxyquinidine analogs for mechanistic probing are not extensively detailed in the readily available literature, the principles of rational drug design are broadly applied to the wider class of quinoline-containing compounds. nih.govmdpi.com These studies often focus on developing novel therapeutic agents with improved efficacy or reduced side effects, and in the process, provide valuable SAR data that can be extrapolated to understand the mechanism of related compounds like hydroxyquinidine.

Computational Chemistry and Molecular Modeling for SAR Analysis

Computational chemistry and molecular modeling have become indispensable tools for the analysis of structure-activity relationships, offering insights that can guide the rational design of new analogs. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics (MD) simulations are employed to understand how the chemical structure of a molecule like hydroxyquinidine relates to its biological activity.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. nih.gov For hydroxyquinidine and its analogs, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be particularly informative. These methods generate 3D grid-based models that correlate the steric and electrostatic fields of the molecules with their activity. The resulting contour maps can highlight regions where modifications to the molecule are likely to increase or decrease activity, providing a roadmap for the design of more potent analogs.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov For hydroxyquinidine, docking studies can be used to model its interaction with known biological targets, such as ion channels or enzymes. By analyzing the predicted binding pose, researchers can identify key intermolecular interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, that contribute to the binding affinity. This information is invaluable for understanding the molecular basis of action and for designing new analogs with improved binding characteristics. For instance, docking studies of quinoline derivatives have been used to explore their binding to various protein targets. nih.gov

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time. An MD simulation can reveal the flexibility of the binding pocket and the ligand, as well as the stability of the key interactions identified through docking. This can lead to a more refined understanding of the binding process and can help to explain why certain analogs are more or less active than others.

The following table summarizes the application of these computational methods in the SAR analysis of hydroxyquinidine and its analogs.

Computational MethodApplication in SAR Analysis of Hydroxyquinidine
3D-QSAR (CoMFA/CoMSIA) - Identify steric and electrostatic features that are critical for activity.- Guide the design of new analogs with predicted enhanced potency.
Molecular Docking - Predict the binding mode of hydroxyquinidine in the active site of its target.- Identify key amino acid residues involved in the interaction.- Screen virtual libraries of analogs for potential binders.
Molecular Dynamics (MD) Simulations - Assess the stability of the ligand-receptor complex over time.- Analyze the dynamic behavior of the ligand in the binding pocket.- Refine the understanding of key intermolecular interactions.

These computational approaches, when used in conjunction with experimental data, provide a powerful platform for the comprehensive SAR analysis of hydroxyquinidine gluconate, facilitating a deeper understanding of its mechanism of action and guiding the development of future therapeutic agents.

Emerging Research Directions and Translational Perspectives for Hydroxyquinidine

Recent scientific inquiry has begun to explore the broader potential of hydroxyquinidine, moving beyond its traditional applications. This section delves into the emerging research avenues, focusing on the development of new research tools, its application in pathway investigation, the mechanistic insights gained, analytical advancements, and the exploration of novel preclinical models.

Q & A

Basic Research Questions

Q. What methodologies are recommended for determining the optimal concentration of hydroxyxyquinidine gluconate in in vitro studies?

  • Methodological Answer : Use dose-response assays with incremental concentrations (e.g., 0.1–100 µM) to assess efficacy thresholds. Validate results via ANOVA with Dunnett’s post-hoc tests to compare treatment groups against controls, as demonstrated in chlorhexidine gluconate studies . Include triplicate measurements to ensure reproducibility, and report confidence intervals (e.g., 95% CI) for statistical robustness .

Q. Which analytical techniques are validated for quantifying hydroxyquinidine gluconate stability in buffer solutions?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV-Vis detection is optimal for tracking degradation kinetics. Use accelerated stability testing (e.g., 40°C/75% RH) over 30 days, sampling at intervals (0, 7, 14, 30 days). Calibrate instruments using reference standards, and report recovery rates (≥95%) and limit of detection (LOD) values . For buffer compatibility, test phosphate and Tris buffers at physiological pH (7.4) .

Q. How should controlled variables be selected when testing this compound’s effects on cardiac ion channels?

  • Methodological Answer : Define independent variables (e.g., drug concentration, exposure time) and dependent variables (e.g., ion current amplitude). Control for temperature, pH, and cell passage number. Use patch-clamp electrophysiology with sham-treated cells as negative controls. Reference methodologies from PICOT frameworks to align variables with research objectives .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported binding affinities of this compound across biochemical assays?

  • Methodological Answer : Conduct meta-analyses of existing data, categorizing studies by assay type (e.g., surface plasmon resonance vs. fluorescence polarization). Apply random-effects models to account for inter-study heterogeneity. Reconcile contradictions by standardizing buffer conditions (e.g., ionic strength) and validating with orthogonal methods like isothermal titration calorimetry (ITC) .

Q. What pharmacokinetic (PK) modeling approaches are appropriate for predicting this compound distribution in multi-compartment systems?

  • Methodological Answer : Use non-linear mixed-effects modeling (NONMEM) to estimate volume of distribution (Vd) and clearance (CL). Incorporate allometric scaling for interspecies extrapolation. Validate models with in vivo data from controlled trials, ensuring alignment with ethical guidelines for participant selection (e.g., exclusion of renal-impaired subjects) .

Q. Which statistical frameworks are suitable for analyzing synergistic effects between this compound and antiarrhythmic agents?

  • Methodological Answer : Apply combination index (CI) methods via CompuSyn software, where CI < 1 indicates synergy. Use fractional inhibitory concentration (FIC) indices for dose-reduction effects. For longitudinal data, employ mixed-model repeated measures (MMRM) to account for time-dependent variability .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Implement quality control (QC) protocols using NMR and mass spectrometry to verify purity (≥98%). Document synthesis conditions (e.g., reaction time, temperature) in supplementary materials. Use coefficient of variation (CV) thresholds (<5%) for batch acceptance .

Experimental Design and Reporting Standards

Q. What elements are critical when designing a PICOT-compliant study on this compound?

  • Methodological Answer : Structure the research question around:

  • P opulation (e.g., in vitro cardiomyocytes),
  • I ntervention (e.g., 50 µM this compound),
  • C omparator (e.g., quinidine control),
  • O utcome (e.g., hERG channel inhibition),
  • T imeframe (e.g., 24-hour exposure).
    Align with FINER criteria (Feasible, Novel, Ethical, Relevant) to ensure methodological rigor .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.